ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Description
Ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a heterocyclic compound featuring a fused purino-pyrimidine core with a 1-methyl group, a 9-(4-methylphenyl) substituent, and an ethyl acetate side chain. This analysis focuses on comparing its structural and synthetic features with analogous compounds derived from diverse sources.
Properties
IUPAC Name |
ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(10-5-11-24(16)19)14-8-6-13(2)7-9-14/h6-9H,4-5,10-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZIHZXHUSEGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)C)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its structural components, including the purine-like core and ester functionality. The molecular formula is with a molecular weight of approximately 368.38 g/mol.
Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:
- Antitumor Activity : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Antioxidant Properties : The presence of dioxo groups may confer antioxidant capabilities, potentially reducing oxidative stress in cells.
- Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific kinases involved in cancer progression.
Anticancer Activity
Several studies have evaluated the anticancer effects of ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate. For instance:
- In vitro Studies : Cell viability assays demonstrated that the compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells.
- Mechanism : The compound was found to induce apoptosis via the intrinsic pathway, marked by increased levels of cytochrome c and activation of caspases.
Neuroprotective Effects
Research also suggests potential neuroprotective effects:
- Oxidative Stress Reduction : In models of neurodegenerative diseases, the compound exhibited a capacity to reduce markers of oxidative stress.
- Inflammation Modulation : It appears to modulate inflammatory pathways, potentially offering benefits in conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
Notable Research Findings
-
Antitumor Efficacy :
- A study reported that treatment with this compound resulted in a dose-dependent decrease in tumor growth in xenograft models.
-
Neuroprotective Mechanisms :
- Another study highlighted that the compound could activate Nrf2 signaling pathways, enhancing cellular antioxidant defenses and providing neuroprotection against excitotoxicity.
-
Synergistic Effects :
- Research indicated that combining this compound with standard chemotherapeutic agents could enhance overall efficacy while reducing side effects.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of purine and pyrimidine compounds exhibit notable anticancer properties. Ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate has been studied for its ability to inhibit cancer cell proliferation. A study demonstrated that this compound could induce apoptosis in specific cancer cell lines, suggesting its potential as a therapeutic agent against malignancies such as leukemia and breast cancer .
Antiviral Properties
This compound's structural similarity to nucleosides positions it as a candidate for antiviral drug development. Research has shown that modifications in the purine and pyrimidine rings can enhance antiviral activity against viruses such as HIV and hepatitis C. In vitro studies have indicated that this compound exhibits promising activity against viral replication .
Biochemistry
Enzyme Inhibition Studies
This compound has been evaluated for its role as an inhibitor of specific enzymes involved in nucleotide metabolism. Its inhibitory effect on enzymes such as dihydrofolate reductase (DHFR) has been documented, which is crucial for DNA synthesis and cell division. This inhibition could lead to therapeutic applications in treating conditions related to excessive cell proliferation .
Binding Affinity Studies
The compound's binding affinity to various biological targets has been assessed using molecular docking studies. These studies reveal that this compound interacts effectively with target proteins involved in metabolic pathways, potentially leading to innovative therapeutic strategies .
Material Science
Photocurable Resins
Recent developments have explored the use of this compound in the formulation of photocurable resins. Its unique chemical structure allows it to act as a photoinitiator in UV-curable coatings and adhesives. This application is particularly relevant in the manufacturing of durable materials with enhanced mechanical properties .
Nanocomposite Materials
The integration of this compound into nanocomposite materials has shown promise in improving the thermal and mechanical properties of polymers. Studies have indicated that incorporating this compound can enhance the performance of polymer matrices used in various industrial applications .
Data Summary
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines |
| Antiviral Properties | Inhibits viral replication | |
| Biochemistry | Enzyme Inhibition Studies | Inhibits dihydrofolate reductase |
| Binding Affinity Studies | Effective interaction with metabolic targets | |
| Material Science | Photocurable Resins | Acts as a photoinitiator |
| Nanocomposite Materials | Improves thermal and mechanical properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s fused purino-pyrimidine core distinguishes it from simpler pyrimidine derivatives. Key structural comparisons include:
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () Core: Pyrimidine (non-fused). Substituents: Thioether, thietan-3-yloxy, and ethyl acetate. Key Differences: The sulfur-containing groups in this analogue likely increase lipophilicity compared to the oxygen-dominated substituents in the target compound. The absence of a fused purine ring reduces steric hindrance and alters electronic properties.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Core: Imidazo[1,2-a]pyridine (non-fused bicyclic system). Substituents: Nitrophenyl, cyano, and diethyl dicarboxylate. Key Differences: The nitro and cyano groups enhance electron-withdrawing effects, contrasting with the electron-donating 4-methylphenyl group in the target compound. This difference may influence solubility and reactivity.
9-Substituted Pyrimidine Derivatives ()
- Core : Pyrimidine with hexahydro-dipyrimidine extensions.
- Substituents : Aromatic aldehydes.
- Key Differences : The lack of a fused purine system and the presence of sulfur (in thioxo groups) differentiate these compounds in terms of hydrogen-bonding capacity and metabolic stability.
Physicochemical and Analytical Properties
Functional Implications
- Solubility : The target compound’s ester and dioxo groups may enhance aqueous solubility compared to sulfur-containing analogues (e.g., ). However, the fused aromatic system could counteract this by increasing hydrophobicity.
- Synthetic Complexity: The fused purino-pyrimidine core likely requires multi-step synthesis, contrasting with simpler pyrimidine derivatives ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
